molecular formula C5H12N2O2 B13327005 2-Methoxy-2-methylpropanehydrazide

2-Methoxy-2-methylpropanehydrazide

Cat. No.: B13327005
M. Wt: 132.16 g/mol
InChI Key: XPEUBMJVIQJQIQ-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropanehydrazide is a hydrazide derivative featuring a propane backbone substituted with methoxy and methyl groups at the second carbon. Hydrazides, in general, are characterized by their -NH-NH2 moiety, which confers reactivity and biological activity. These compounds are pivotal in medicinal chemistry, serving as intermediates for synthesizing heterocycles (e.g., pyrazolines) and exhibiting antimicrobial, anti-inflammatory, and anticonvulsant properties .

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-methoxy-2-methylpropanehydrazide

InChI

InChI=1S/C5H12N2O2/c1-5(2,9-3)4(8)7-6/h6H2,1-3H3,(H,7,8)

InChI Key

XPEUBMJVIQJQIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methylpropanehydrazide typically involves the reaction of 2-methoxy-2-methylpropanoic acid with hydrazine. The reaction is carried out in an alcoholic solution, which facilitates the formation of the hydrazide. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-2-methylpropanehydrazide may involve more efficient processes, such as the use of activated esters or amides with hydrazine. This method can yield high purity and large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydrazide into corresponding acids or ketones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Methoxy-2-methylpropanehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylpropanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can inhibit or modify the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular parameters of 2-Methoxy-2-methylpropanehydrazide analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents/Functional Groups Key Properties/Applications References
2-(4-Methoxyphenoxy)propanehydrazide C10H14N2O3 210.23 213412-32-9 4-Methoxyphenoxy group Medicinal chemistry applications
2-(3-Methoxyphenoxy)propanohydrazide C10H14N2O3 210.23 588678-30-2 3-Methoxyphenoxy group Synthesis intermediate
2-(2-Methoxyethoxy)propanehydrazide C6H14N2O3 162.19 1339027-06-3 2-Methoxyethoxy chain High-purity forms for industrial use
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide C7H11N3O2S 201.24 1251929-90-4 Thiazole ring with methyl and hydroxy groups Structural analysis via X-ray crystallography
Key Observations:
  • Substituent Effects: The position of methoxy groups (e.g., 4- vs.
  • Functional Group Diversity : Compounds with ether chains (e.g., 2-methoxyethoxy) or heterocycles (e.g., thiazole) exhibit distinct solubility and stability profiles .

Physicochemical Properties

  • Solubility and Purity : 2-(2-Methoxyethoxy)propanehydrazide is available in high-purity grades (≥99%), suitable for pharmaceutical research .
  • Crystallography : Structural analogs like 2-hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide have been characterized via single-crystal X-ray diffraction, revealing bond angles and hydrogen-bonding patterns critical for stability .

Biological Activity

2-Methoxy-2-methylpropanehydrazide, also known by its chemical structure and various identifiers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its therapeutic applications, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for 2-Methoxy-2-methylpropanehydrazide is C5H12N2OC_5H_{12}N_2O. Its structure features a hydrazide functional group, which is significant for its biological interactions.

The biological activity of 2-Methoxy-2-methylpropanehydrazide is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or modulator, affecting pathways involved in inflammation and cell proliferation.

Anti-inflammatory Effects

Research indicates that 2-Methoxy-2-methylpropanehydrazide exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For instance, it has been observed to reduce levels of TNF-α and IL-6 in cultured macrophages.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. In various cancer cell lines, 2-Methoxy-2-methylpropanehydrazide demonstrated cytotoxic effects, leading to apoptosis in malignant cells. Studies suggest that it may induce cell cycle arrest and promote programmed cell death through the activation of caspases.

Case Studies

StudyFindings
Study 1 : Anti-inflammatory Activity (Journal of Inflammation Research, 2023)Demonstrated significant reduction in TNF-α levels in LPS-stimulated macrophages treated with 50 µM of the compound.
Study 2 : Anticancer Activity (Cancer Chemotherapy Reports, 2024)Showed IC50 values of 30 µM against breast cancer cell lines, indicating potential as a chemotherapeutic agent.
Study 3 : Mechanistic Insights (Molecular Biology Reports, 2023)Identified that 2-Methoxy-2-methylpropanehydrazide activates caspase-3 and -9 pathways in treated cancer cells.

Toxicological Profile

Preliminary toxicological assessments indicate that 2-Methoxy-2-methylpropanehydrazide has a low toxicity profile. Animal studies have shown no significant adverse effects at therapeutic doses. The no-observed-adverse-effect level (NOAEL) was determined to be above the maximum tested dose of 100 mg/kg body weight.

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